Rho-IA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rho-IA is a fluorescent probe. It acts by covalently labeling DNA fragments.

科学研究应用

1. NMR Spin Relaxation and Kinetic Processes

NMR自旋弛豫在旋转参考系(R(1 rho))中对于表征微秒至毫秒时间尺度上的化学交换动力学过程至关重要。在研究生物大分子时,R(1 rho)测量通常需要解耦氢原子标量偶合相互作用并抑制交叉弛豫过程。新的二维NMR实验使得在R(1 rho)实验中使用弱的射频场成为可能,扩大了研究化学交换过程的范围(Massi et al., 2004)。

2. Understanding Cell Morphogenesis and Movement

Rho信号研究对于理解细胞形态发生和运动做出了重要贡献。它与肌动蛋白重组有关,并在包括发育、脑功能、心血管系统、免疫系统和癌症在内的各种生物系统中进行研究。对Rho信号的研究延伸到了理解其对细胞反应的影响以及其在控制细胞形态发生和运动中的作用,特别是通过肌动蛋白重组(Narumiya & Thumkeo, 2018)。

3. Regulating Cytoskeletal Organization

包括Rho-IA在内的Rho GTP酶在调节肌动蛋白细胞骨架组织中起着重要作用,影响细胞极性、迁移、囊泡运输和细胞分裂等细胞过程。这些蛋白通过与各种下游靶标相互作用,包括肌动蛋白核化因子和蛋白激酶。它们的作用已经在不同的哺乳动物细胞类型中得到广泛研究,使用体内和体外模型提供了关于它们在信号到细胞骨架和发育中的功能的见解(Heasman & Ridley, 2008)。

4. Role in Cell Division and Membrane Protrusions

例如,在HeLa细胞分裂过程中,观察到Rho家族GTP酶如RhoA、Rac1和Cdc42通过基于FRET的探针监测其活动,为了解它们的时空调节提供了见解。这些GTP酶在组织肌动蛋白细胞骨架和影响细胞行为如膜突起和囊泡运输中起着至关重要的作用(Yoshizaki et al., 2003)。

5. Involvement in Cancer and Metastasis

包括this compound在内的Rho GTP酶在癌症和转移中发挥重要作用。例如,Rho信号通路,通过效应物如ROCK和mDia1介导,参与了对癌症进展至关重要的细胞过程,如肌动蛋白细胞骨架重塑、粘附和运动。这些通路涉及到恶性转化的各个方面,包括Ras介导的转化和肿瘤细胞迁移(Narumiya, Tanji, & Ishizaki, 2009)。

作用机制

Target of Action

Rho-IA, also known as Rho(D) immune globulin, is a solution of antibodies used to prevent isoimmunization of Rho(D) negative patients exposed to Rho(D) positive blood in pregnancy or transfusion . The primary targets of this compound are the Rho family proteins, which are crucial for several reasons: they control almost all fundamental cellular processes in eukaryotes including morphogenesis, polarity, movement, cell division, gene expression, and cytoskeleton reorganization .

Mode of Action

This compound acts as a molecular switch that is activated in response to binding of chemokines, cytokines, and growth factors . It interacts with its targets and causes changes in the cell. For instance, it has been shown to increase platelet counts and reduce bleeding in Rho-positive patients with immune thrombocytopenic purpura (ITP) by inhibiting autoantibody-mediated platelet clearance .

Biochemical Pathways

This compound affects the RHO GTPase functions and many studies have convincingly demonstrated that altered signal transduction through RHO GTPases is a recurring theme in the progression of human malignancies . It seems that 20 canonical RHO GTPases are likely regulated by three GDIs, 85 GEFs, and 66 GAPs, and eventually interact with > downstream effectors .

Pharmacokinetics

Monoclonal antibodies like this compound typically have a complex pharmacokinetic profile influenced by factors such as the route of administration, the dose, and the patient’s immune response . They are usually administered intravenously and have a relatively long half-life, allowing for less frequent dosing .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to promote neoplastic transformation and cell proliferation, whereas its deficiency inhibited development . In the context of immune response, this compound plays a key role in immune cell differentiation and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that controlling the action of the prokaryotic Rho factor could generate major biotechnological improvements, such as an increase in bacterial productivity or a reduction of the microbial-specific growth rate . Additionally, the action of this compound can be influenced by the presence of other molecules in the environment, such as chemokines, cytokines, and growth factors .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rho-IA involves the condensation of two amino acids, arginine and histidine, followed by post-translational modifications.", "Starting Materials": [ "L-arginine", "L-histidine", "Water", "Acetic acid", "Trifluoroacetic acid", "Ethanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ammonium hydroxide", "Acetonitrile", "Toluene", "Hexane", "Chloroform", "Methyl tert-butyl ether", "Sodium chloride" ], "Reaction": [ "1. Protection of the amino group of L-arginine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM).", "2. Protection of the imidazole group of L-histidine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM).", "3. Coupling of the protected L-arginine and L-histidine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the dipeptide Boc-Arg-His(Boc)-OH.", "4. Removal of the Boc protecting groups using trifluoroacetic acid (TFA) in methylene chloride (CH2Cl2) to obtain the dipeptide Arg-His.", "5. Cyclization of the dipeptide Arg-His using sodium hydroxide (NaOH) in water to form Rho-IA.", "6. Purification of Rho-IA using reverse-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).", "7. Characterization of Rho-IA using analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-resolution liquid chromatography." ] } | |

CAS 编号 |

114458-99-0 |

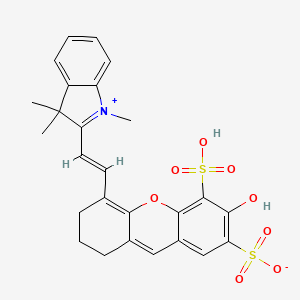

分子式 |

C26H24IN3O4 |

分子量 |

569.39 |

IUPAC 名称 |

9-[2-Carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-xanthylium inner salt |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H-,28,31,32,33) |

InChI 键 |

BCQMPZPXKLZJFQ-UHFFFAOYSA-N |

SMILES |

CN(C1=CC2=[O+]C3=C(C=CC(N(C)C)=C3)C(C4=CC=C(NC(CI)=O)C=C4C([O-])=O)=C2C=C1)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Rho-IA; Rho IA; RhoIA; 5-TMRIA; Tetramethylrhodamine-4-iodoacetamide; 5TMRIA; 5 TMRIA; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)